- Kinetic study of microwave-assisted Wittig reaction of stabilised ylides with aromatic aldehydes, Tetrahedron Letters, 2001, 42(39), 6827-6829
Cas no 953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate)
Ethyl 3-(4-nitrophenyl)acrylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(4-nitrophenyl)acrylate
- Ethyl 4-nitrocinnamate,predominantly trans
- Ethyl 4-nitrocinnamate
- 4-Nitrocinnamic acid ethyl ester
- Ethyl4-nitrocinnnamate
- Ethyl-p-nitrocinnamate
- 4-nitro ethyl cinnamate
- 4-Nitrozimtsaeure-ethylester
- Cinnamic acid,p-nitro-,ethyl ester
- p-nitro-cinnamicaciethylester
- RARECHEM AL BI 0194
- Cinnamicacid, p-nitro-, ethyl ester (6CI,7CI,8CI)
- 3-(4-Nitrophenyl)-2-propenoic acidethyl ester
- 3-(4-Nitrophenyl)acrylic acid ethyl ester
- Ethyl p-nitrocinnamate
- NSC 4697
- NSC 636709
- Ethyl 4-nitrocinnamate
- Cinnamic acid, p-nitro-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-(4-nitrophenyl)-2-propenoate (ACI)
- 3-(4-Nitrophenyl)-2-propenoic acid ethyl ester
- 953-26-4
- SR-01000025252
- DTXSID601273204
- Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- NSC-4697
- AI3-19857
- Ethyl 4-nitrocinnamate, predominantly trans
- ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
- (E)-ethyl 3-(4-nitrophenyl)acrylate
- Ethyl-4-nitrocinnamate
- CS-W000345
- AKOS000278419
- Ethyl 3-(4-(hydroxy(oxido)amino)phenyl)acrylate
- Ethyl (E)-3-(4-nitrophenyl)acrylate
- 24393-61-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
- SCHEMBL275824
- NS00040445
- NSC636709
- ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- 1-09-00-00247 (Beilstein Handbook Reference)
- 4-Nitrocinnamic Acid Ethyl Ester
- MFCD00007380
- (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester
- Z53861742
- Cinnamic acid, p-nitro-, ethyl ester
- NSC-636709
- SR-01000025252-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate #
- DB-254632
- NSC4697
- BRN 2052533
- 25TMC6MV4P
- AE-848/01504031
- MS-9824
- Athyl-p-nitrocinnamat
- ethyl (2E)-3-(4-nitrophenyl)acrylate
- 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- Ethyl 4-nitrocinnamate, predominantly trans, 99%
- CHEMBL4102908
- EINECS 213-463-0
- ETHYL4-NITROCINNAMATE
- (E)-Ethyl 3-(4-nitrophenyl)prop-2-enoate
-
- MDL: MFCD00007380
- Inchi: 1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3
- InChI Key: PFBQVGXIMLXCQB-UHFFFAOYSA-N
- SMILES: O=C(C=CC1C=CC([N+](=O)[O-])=CC=1)OCC
- BRN: 2052533
Computed Properties
- Exact Mass: 221.06900
- Monoisotopic Mass: 221.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 69.4
Experimental Properties
- Color/Form: Not determined
- Density: 0.87 g/cm3 (20℃)
- Melting Point: 138-140 °C (lit.)
- Boiling Point: 362.26°C (rough estimate)
- Flash Point: 141ºC
- Refractive Index: 1.5200 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 72.12000
- LogP: 2.69430
- Solubility: Insoluble in water
Ethyl 3-(4-nitrophenyl)acrylate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- RTECS:GE0353332
- TSCA:Yes
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
Ethyl 3-(4-nitrophenyl)acrylate Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3-(4-nitrophenyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 139300-5G |
Ethyl 3-(4-nitrophenyl)acrylate |
953-26-4 | 5g |
¥653.19 | 2023-12-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-5g |
953-26-4 | 99% | 5g |
¥868.0 | 2024-07-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | 25g |
¥1988.0 | 2021-09-04 | ||
| ChemScence | CS-W000345-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | ≥98.0% | 25g |
$80.0 | 2022-04-26 | |
| ChemScence | CS-W000345-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | ≥98.0% | 100g |
$251.0 | 2022-04-26 | |
| Fluorochem | 002995-1g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 1g |
£6.00 | 2022-03-01 | |
| Fluorochem | 002995-5g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 002995-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 25g |
£73.00 | 2022-03-01 | |
| Apollo Scientific | OR480578-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 100g |
£180.00 | 2025-02-20 | |
| Fluorochem | 002995-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 100g |
£279.00 | 2022-03-01 |
Ethyl 3-(4-nitrophenyl)acrylate Production Method
Production Method 1
Production Method 2
- Improved synthesis method of palladium complex, China, , ,
Production Method 3
- Heck reaction catalyzed by cyclopalladated ferrocenylimine derivatives in water, Henan Huagong, 2006, 23(3), 20-22
Production Method 4
- Sulfilimine palladacycles: stable and efficient catalysts for carbon-carbon coupling reactions, Tetrahedron Letters, 2004, 45(14), 2915-2918
Production Method 5
- Aqueous-phase, palladium-catalyzed Heck reaction. The significant role of CN-containing counter anion, Chinese Journal of Chemistry, 2012, 30(12), 2819-2822
Production Method 6
- N-H Cleavage as a Route to Palladium Complexes of a New PNP Pincer Ligand, Organometallics, 2004, 23(3), 326-328
Production Method 7
- Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419
Production Method 8
Production Method 9
- A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture, Helvetica Chimica Acta, 2005, 88(4), 811-816
Production Method 10
- Heck reaction catalyzed by Pd/C, in a triphasic-organic/Aliquat 336/aqueous-solvent system, Organic & Biomolecular Chemistry, 2004, 2(15), 2249-2252
Production Method 11
- Meso-macroporous organic polymer-supported homogeneously dispersed small Pd nanoparticles obtained by a simple ion-exchange approach for the Heck reaction, New Journal of Chemistry, 2019, 43(37), 14674-14677
Production Method 12
- Pd-porphyrin functionalized ionic liquid-modified mesoporous SBA-15: An efficient and recyclable catalyst for solvent-free Heck reaction, Materials Research Bulletin, 2010, 45(11), 1648-1653
Production Method 13
- Heterogeneous Heck reaction catalysed by silica gel-supported 1,2-diaminocyclohexane-Pd complex, Reaction Kinetics and Catalysis Letters, 2009, 98(2), 383-389
Production Method 14
- Palladium nanoparticles stabilized by an ionic polymer and ionic liquid: A versatile system for C-C cross-coupling reactions, Inorganic Chemistry, 2008, 47(8), 3292-3297
Production Method 15
- Encapsulation of Pd complex in ionic liquid on highly ordered mesoporous silica MCM-41, Journal of Nanoscience and Nanotechnology, 2007, 7(11), 3880-3883
Production Method 16
- Palladium supported on zinc oxide nanoparticles. Synthesis, characterization, and application as heterogeneous catalyst for Mizoroki-Heck and Sonogashira reactions under ligand-free and air atmosphere conditions, Applied Catalysis, 2014, 475, 477-486
Production Method 17
- Synthesis and Characterization of Palladium Complexes Supported by an NPN-Phosphido Ancillary Ligand, Organometallics, 2011, 30(23), 6408-6415
Production Method 18
- One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction, Turkish Journal of Chemistry, 2018, 42(1), 63-74
Production Method 19
- Magnetically separable Fe3O4@DOPA-Pd: a heterogeneous catalyst for aqueous Heck reaction, Clean Technologies and Environmental Policy, 2015, 17(7), 2073-2077
Production Method 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
- Synthesis of 5-aryl-substituted-3-hydroxy-isoxazoles, Wuhan Gongcheng Daxue Xuebao, 2011, 33(5), 18-21
Ethyl 3-(4-nitrophenyl)acrylate Raw materials
- 4-Nitrobenzaldehyde
- ethyl 2-chloroacetate
- 4-Nitrocinnamic acid
- Borate(1-),tetrafluoro-
- Benzenediazonium,4-nitro-
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 4-Nitrocinnamic acid
Ethyl 3-(4-nitrophenyl)acrylate Preparation Products
Ethyl 3-(4-nitrophenyl)acrylate Suppliers
Ethyl 3-(4-nitrophenyl)acrylate Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Ethyl 3-(4-nitrophenyl)acrylate
Ethyl 3-(4-nitrophenyl)acrylate (CAS No. 953-26-4): An Overview of Its Properties, Applications, and Recent Research
Ethyl 3-(4-nitrophenyl)acrylate (CAS No. 953-26-4) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its unique chemical structure, exhibits a range of properties that make it valuable in fields such as pharmaceuticals, materials science, and chemical synthesis. This article provides a comprehensive overview of Ethyl 3-(4-nitrophenyl)acrylate, including its chemical properties, synthesis methods, applications, and recent research developments.
Chemical Structure and Properties
Ethyl 3-(4-nitrophenyl)acrylate is an ester derivative of acrylic acid with a nitrophenyl substituent. Its molecular formula is C11H11NO4, and it has a molecular weight of approximately 221.21 g/mol. The compound features a conjugated double bond system, which contributes to its reactivity and stability. The presence of the nitro group imparts additional electronic effects, making Ethyl 3-(4-nitrophenyl)acrylate an attractive candidate for various chemical reactions.
The physical properties of Ethyl 3-(4-nitrophenyl)acrylate include a melting point of around 55-57°C and a boiling point of approximately 260°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in solution-based processes and reactions.
Synthesis Methods
The synthesis of Ethyl 3-(4-nitrophenyl)acrylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of ethyl acrylate with 4-nitrobenzaldehyde in the presence of a base catalyst. This Claisen condensation reaction proceeds via the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product.
Another approach involves the esterification of 3-(4-nitrophenyl)acrylic acid with ethanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This method is straightforward and yields high purity products but may require additional purification steps to remove residual catalysts.
Applications in Pharmaceuticals and Materials Science
Ethyl 3-(4-nitrophenyl)acrylate has found applications in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various drugs. Its reactivity and functional groups make it useful in the development of new therapeutic agents. For example, recent studies have explored the use of Ethyl 3-(4-nitrophenyl)acrylate-derived compounds in the treatment of neurodegenerative diseases and cancer.
In materials science, Ethyl 3-(4-nitrophenyl)acrylate is used as a monomer in the production of polymers with unique optical and electronic properties. These polymers have applications in optoelectronics, sensors, and coatings due to their ability to absorb or emit light at specific wavelengths.
Recent Research Developments
The ongoing research on Ethyl 3-(4-nitrophenyl)acrylate highlights its potential in various advanced applications. A study published in the Journal of Organic Chemistry reported the synthesis of novel derivatives of Ethyl 3-(4-nitrophenyl)acrylate with enhanced photophysical properties. These derivatives exhibited improved fluorescence quantum yields and stability, making them promising candidates for use in bioimaging and photovoltaic devices.
Anther recent study focused on the use of Ethyl 3-(4-nitrophenyl)acrylate-based polymers as drug delivery systems. The research demonstrated that these polymers could effectively encapsulate and release therapeutic agents in a controlled manner, enhancing their efficacy and reducing side effects. This work has significant implications for the development of next-generation drug delivery platforms.
Safety Considerations and Handling
While Ethyl 3-(4-nitrophenyl)acrylate is not classified as a hazardous substance under current regulations, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound. Additionally, it should be stored in a well-ventilated area away from heat sources and incompatible materials.
In conclusion, Ethyl 3-(4-nitrophenyl)acrylate (CAS No. 953-26-4) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential uses, the importance of this compound is likely to grow further.
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